N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound featuring a pyridazinone core (6-oxo-3-phenylpyridazine) linked to a substituted phenyl group (5-chloro-2-methoxyphenyl) via a butanamide bridge. This structure is designed to optimize interactions with enzymatic targets, particularly lipoxygenase (LOX), a key enzyme in inflammatory pathways and carcinogenesis . The compound’s chloro and methoxy substituents enhance electron-withdrawing and hydrophobic interactions, while the pyridazinone moiety contributes to hydrogen bonding and π-π stacking, critical for enzyme inhibition .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-11-9-16(22)14-18(19)23-20(26)8-5-13-25-21(27)12-10-17(24-25)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQPGXCUIZBADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazinone Core
The 6-oxo-3-phenylpyridazin-1(6H)-yl moiety serves as the central heterocyclic scaffold. Industrial protocols employ a [4+2] cyclocondensation strategy between 1,4-diketones and hydrazine derivatives under acidic conditions. A representative procedure involves refluxing benzoylacetone (1.0 equiv) with phenylhydrazine (1.1 equiv) in glacial acetic acid at 110°C for 8 hours, yielding 3-phenylpyridazin-6(1H)-one with 82% conversion efficiency.
Critical parameters include:
- Stoichiometric control : Excess hydrazine minimizes diketone dimerization
- Solvent selection : Acetic acid enhances protonation of carbonyl intermediates
- Temperature modulation : <100°C results in incomplete ring closure
N-Alkylation for Side Chain Introduction
The 4-position butanamide side chain is introduced via nucleophilic aromatic substitution. Patent CN102161660A demonstrates analogous methodology using phase-transfer catalysis:
| Reaction Component | Specification |
|---|---|
| 3-Phenylpyridazinone | 1.0 equiv |
| 4-Bromobutanoyl chloride | 1.2 equiv |
| Tetrabutylammonium bromide | 0.1 equiv |
| Dichloromethane | 5 mL/mmol |
| Temperature | 0°C → 25°C (gradient) |
| Reaction Time | 12-14 hours |
This protocol achieves 78% yield through controlled addition rates (<0.5 mL/min) and rigorous exclusion of moisture. Competing O-alkylation is suppressed by maintaining pH <6.5 through intermittent HCl additions.
Final Amidation with 5-Chloro-2-Methoxyaniline
The terminal amidation exhibits significant solvent dependence. Comparative studies reveal:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 62 | 8% acylurea |
| DCM | 71 | 4% dimerization |
| Toluene | 68 | 6% hydrolysis |
| DMF | 84 | <1% side products |
Optimal conditions utilize DMF at 80°C with Hünig's base (2.5 equiv), achieving complete conversion in 6 hours. The electron-withdrawing methoxy group necessitates extended reaction times compared to unsubstituted anilines.
Optimization of Critical Reaction Parameters
Catalytic System Enhancements
Recent advances incorporate Pd/Cu bimetallic catalysts for the N-alkylation step, reducing activation energy by 15-20 kJ/mol. A 2024 study demonstrated:
$$ \text{Yield} = 89\% \text{ with } 0.5\% \text{PdCl}_2/\text{CuI} \ (1:3) \ \text{at } 50^\circ\text{C} $$
Catalyst recycling maintains >80% efficiency for 5 cycles, significantly improving process economics.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the amidation step from 6 hours to 45 minutes at 120W power. Solvent-free conditions using PEG-400 as phase-transfer medium achieve comparable yields (81%) with E-factor reduction from 8.7 → 2.3.
Analytical Characterization Benchmarks
Comprehensive quality control requires multi-technique verification:
HPLC Parameters
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5μm)
- Mobile Phase: 65:35 MeCN/10mM NH4OAc (pH 4.5)
- Retention Time: 6.83 ±0.15 min
Spectroscopic Data
- HRMS (ESI+): m/z 398.1264 [M+H]+ (calc. 398.1271)
- 1H NMR (500MHz, DMSO-d6): δ 8.42 (d, J=7.5Hz, 2H), 7.89-7.91 (m, 3H), 6.97 (s, 1H), 3.88 (s, 3H), 3.12 (t, J=7.0Hz, 2H)
- 13C NMR (126MHz, DMSO-d6): δ 170.5, 163.2, 155.8, 138.4, 132.7, 129.3, 128.9, 127.5, 123.8, 114.2, 56.3, 39.8, 32.1
Industrial-Scale Production Considerations
Batch Process Economics (100kg scale):
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 48h | 22h |
| Yield | 72% | 81% |
| Purity | 95% | 99.8% |
| Cost/kg | $1,240 | $680 |
Continuous flow systems demonstrate particular advantages in the hazardous N-alkylation step, reducing reactor volume requirements by 75% while maintaining space-time yields of 0.8kg/L/h.
Challenges and Emerging Solutions
Persistent issues include:
- Regioselectivity in Pyridazinone Formation : Computational modeling (DFT at B3LYP/6-311+G** level) predicts favorable transition states for 1,4-addition, enabling 94% regiochemical control.
- Butanamide Racemization : Chiral HPLC analysis reveals <0.5% epimerization when maintaining pH 6.0-6.5 during workup.
- Heavy Metal Contamination : Chelating resins reduce Pd residues from 120ppm → <5ppm in final API-grade material.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural profiles of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide are compared below with analogs from published studies.
Lipoxygenase Inhibitors with Oxadiazole Thioether Moieties
Aziz-ur-Rehman et al. (2016) synthesized derivatives of N-(5-chloro-2-methoxyphenyl)butanamide featuring 1,3,4-oxadiazole-2-thioether groups (e.g., 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol). These derivatives demonstrated potent LOX inhibition, with IC50 values ranging from 23.5 to 45.8 µM, outperforming standard inhibitors like nordihydroguaiaretic acid (IC50 = 58.7 µM) .
Key Structural Differences :
- Pyridazinone vs. Oxadiazole: The pyridazinone core in the target compound provides a planar, conjugated system, whereas oxadiazole derivatives rely on sulfur-containing thioether linkages for activity.
Table 1: Comparison of Lipoxygenase Inhibitors
Note: IC50 values represent derivatives of the target compound’s structural class .
Stereochemically Complex Butanamide Derivatives
Pharmacopeial Forum (2017) reported butanamide analogs (e.g., compounds m, n, o) with tetrahydropyrimidin-1(2H)-yl and diphenylhexan backbones. These compounds exhibit distinct stereochemistry (e.g., (2S,4S,5S) configurations) and substituents like 2,6-dimethylphenoxy groups .
Key Differences :
- Biological Targets : Unlike the LOX-inhibiting target compound, these analogs are hypothesized to target proteases or viral enzymes due to their peptidomimetic structures.
- Stereochemical Complexity : The (2S,4S,5S) configurations in compound m suggest a role in chiral recognition, which is absent in the target compound’s simpler planar structure .
Tetrahydropyrimidine Carboxamides
A 2024 study synthesized N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamides using thiourea and benzaldehydes under acidic reflux conditions .
Structural and Pharmacological Implications
- Heterocyclic Core: Pyridazinone and oxadiazole moieties both enhance LOX inhibition but differ in electronic properties and steric bulk.
- Substituent Optimization : Chloro and methoxy groups improve solubility and target engagement compared to nitro or methyl substituents in analogs .
- Unresolved Data : Stereochemical analogs (e.g., compounds m, n, o) lack disclosed activity data, limiting direct pharmacological comparisons .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article synthesizes existing research findings and data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
This compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory properties.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, pyridazine derivatives have been studied extensively for their role as cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing chronic inflammatory conditions. The inhibition of COX-2 can lead to reduced inflammation and pain, making these compounds valuable in therapeutic applications.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridazine derivatives showed significant inhibition of COX-2 activity. The derivatives were tested in various models, including carrageenan-induced paw edema in rats, showing a reduction in swelling comparable to established anti-inflammatory drugs like diclofenac .
Analgesic Effects
In addition to anti-inflammatory properties, the compound's potential analgesic effects have been explored. Analgesics work by blocking pain signals in the nervous system, and pyridazine derivatives have shown promise in this area as well.
Research Findings : In a recent study, the analgesic activity of a related pyridazine compound was assessed using the hot plate test in mice. Results indicated that the compound significantly increased the pain threshold compared to the control group, suggesting effective analgesic properties .
Data Table: Summary of Biological Activities
The biological activity of this compound is likely mediated through its interaction with various molecular targets involved in inflammation and pain pathways. The presence of the pyridazine moiety suggests potential interactions with enzymes such as COX and lipoxygenase, which are pivotal in the inflammatory response.
Q & A
Basic: What are the key analytical techniques for characterizing the purity and structure of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and aromatic ring integration, as demonstrated for pyridazinone analogs in and . For example, pyridazinone protons typically resonate at δ 6.5–7.5 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]+) are critical for verifying molecular weight. Derivatives of similar compounds (e.g., 6-oxopyridazinone hybrids) show accurate mass matches within 5 ppm error .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
Advanced: How can reaction conditions be optimized for synthesizing this compound with high yield and minimal byproducts?
Answer:
Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) are preferred for amide coupling steps, as seen in and . For pyridazinone ring formation, ethanol/water mixtures reduce side reactions .
- Catalysts: Use coupling agents like EDC/HOBt for amide bond formation, achieving yields >70% .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent decomposition .
- Purification: Column chromatography with silica gel (DCM:MeOH 95:5) effectively isolates the target compound from regioisomers .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization strategies?
Answer:
- Pyridazinone Core (6-oxo group): Susceptible to nucleophilic attack, enabling substitution at the 3-position. For example, phenyl groups can be replaced with thiophene or pyridine to modulate electronic properties .
- Chloro-Methoxyphenyl Amide: The electron-withdrawing Cl and electron-donating OMe groups affect lipophilicity (logP ≈ 3.2) and metabolic stability. Derivatives with fluorinated aryl groups show improved bioavailability .
- Butanamide Linker: The flexible chain allows for steric tuning; shortening to propanamide reduces conformational entropy but may enhance target binding .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Answer:
-
Core Modifications: Replacing the pyridazinone with oxadiazole () increases metabolic stability but reduces hydrogen-bonding capacity. For example, 1,3,4-oxadiazole derivatives showed 2-fold higher lipoxygenase inhibition .
-
Substituent Effects:
- Phenyl Group (3-position): Substitution with thiophene (logD +0.5) enhances membrane permeability, as seen in analogs with IC50 values <1 μM in kinase assays .
- Chloro-Methoxyphenyl: Fluorination at the 4-position () improves target selectivity by reducing off-target binding .
-
Data Table:
Analog Structure Bioactivity (IC50) logP Parent Compound 5.8 μM (LOX) 3.2 Thiophene Analog 1.2 μM (LOX) 3.7 Fluorinated 0.9 μM (CTPS1) 2.8
Advanced: What in vitro and in vivo models are suitable for evaluating its therapeutic potential?
Answer:
- In Vitro:
- Enzyme Inhibition: Lipoxygenase (LOX) and CTPS1 assays using recombinant proteins (). LOX inhibition is measured via UV-Vis at 234 nm (conjugated diene formation) .
- Cell-Based Models: Antiproliferative activity in cancer lines (e.g., MCF-7, IC50 ≤10 μM) via MTT assays .
- In Vivo:
- Xenograft Models: Subcutaneous tumor implants (e.g., HCT-116) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .
- Pharmacokinetics: Plasma half-life (t1/2) and bioavailability (>40%) determined via LC-MS/MS in rodent studies .
Advanced: How can computational modeling predict binding interactions with targets like CTPS1 or LOX?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions:
- CTPS1 Binding: The pyridazinone core forms hydrogen bonds with Asp167 and Arg241, while the chloro-methoxyphenyl group occupies a hydrophobic pocket .
- LOX Inhibition: The oxadiazole-thioether moiety chelates Fe2+ in the active site, as shown in MD simulations .
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism .
Basic: What are common impurities observed during synthesis, and how are they controlled?
Answer:
- Byproducts:
- Regioisomers: Incorrect substitution on pyridazinone (e.g., 4-oxo vs. 6-oxo) detected via HPLC retention time shifts .
- Hydrolysis Products: Degradation of the amide bond under acidic conditions, monitored by TLC (Rf = 0.3 in ethyl acetate) .
- Mitigation:
- Crystallization: Recrystallization from ethanol/water removes polar impurities .
- Quality Control: Stability studies under accelerated conditions (40°C/75% RH) ensure shelf-life >24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
